

# Independent Verification of Avitinib Maleate's IC50 Values: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Avitinib maleate*

Cat. No.: *B605098*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory potency of **Avitinib maleate** (also known as Abivertinib or AC0010) with other prominent EGFR tyrosine kinase inhibitors (TKIs). All quantitative data is supported by cited experimental research, with detailed methodologies provided for key experiments.

## Comparative Analysis of IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of **Avitinib maleate** and other EGFR TKIs against wild-type and various mutant forms of the epidermal growth factor receptor (EGFR). Lower IC50 values indicate greater potency.

| Inhibitor                 | Target                   | IC50 (nM)               | Cell Line / Assay Type | Reference |
|---------------------------|--------------------------|-------------------------|------------------------|-----------|
| Avitinib maleate (AC0010) | EGFR L858R/T790M         | 5.15 $\mu$ M (cellular) | NCI-H1975              | [1]       |
| EGFR (L858R)              | 0.18                     | Biochemical             | [2]                    |           |
| EGFR (T790M)              | 0.18                     | Biochemical             | [2]                    |           |
| EGFR (Wild-Type)          | 7.68                     | Biochemical             | [2]                    |           |
| EGFR Phosphorylation      | 7.3                      | NCI-H1975 cells         | [2]                    |           |
| Osimertinib               | EGFR (Exon 19 Del/T790M) | 1-10                    | Biochemical            | [3]       |
| EGFR (L858R/T790M)        | 5-11                     | H1975 cells             | [3]                    |           |
| EGFR (Wild-Type)          | 461-650                  | Calu3, H2073 cells      | [3]                    |           |
| EGFR (Exon 19 Del)        | 8-17                     | PC9 cells               | [3]                    |           |
| Gefitinib                 | EGFR (L858R)             | 75                      | H3255 cells            | [4]       |
| EGFR (Wild-Type)          | 420-1400                 | H1819, Calu-3 cells     | [4]                    |           |
| Erlotinib                 | EGFR (Exon 19 Del)       | 7                       | PC-9 cells             | [5]       |
| EGFR (L858R)              | 12                       | H3255 cells             | [5]                    |           |
| EGFR (L858R/T790M)        | >10,000                  | H1975 cells             | [4]                    |           |

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a basis for independent verification and replication.

## Biochemical Kinase Inhibition Assay (for Avitinib maleate)

This protocol was utilized to determine the biochemical IC<sub>50</sub> values of **Avitinib maleate** against various EGFR isoforms.[6][7]

- Assay Principle: The assay measures the ability of the inhibitor to block the phosphorylation of a substrate by the target kinase.
- Materials:
  - Recombinant human EGFR (Wild-Type, L858R, T790M mutants)
  - **Avitinib maleate** (AC0010)
  - ATP (Adenosine triphosphate)
  - Substrate peptide
  - Kinase buffer
  - Detection reagent (e.g., ADP-Glo™ Kinase Assay)
- Procedure:
  1. A serial dilution of **Avitinib maleate** is prepared in the kinase buffer.
  2. The recombinant EGFR kinase and the substrate peptide are added to a multiwell plate.
  3. The serially diluted inhibitor is added to the wells. A vehicle control (e.g., DMSO) and a no-kinase control are included.
  4. The kinase reaction is initiated by the addition of ATP. The final ATP concentration is kept at or near the Km for each specific kinase.

5. The reaction is incubated for a defined period at a controlled temperature (e.g., 30°C for 60 minutes).
6. The amount of ADP produced, which is proportional to kinase activity, is quantified using a detection reagent and a luminometer.
7. The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.

## Cellular Proliferation Assay (MTT Assay)

This protocol is a common method to assess the effect of a compound on cell viability.

- Assay Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells, forming a purple formazan product.
- Materials:
  - Cancer cell lines (e.g., NCI-H1975, A549)
  - Complete growth medium
  - EGFR inhibitor (e.g., **Avitinib maleate**)
  - MTT solution (5 mg/mL in PBS)
  - Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Procedure:
  1. Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.
  2. The growth medium is replaced with fresh medium containing serial dilutions of the EGFR inhibitor. A vehicle control is also included.

3. The plate is incubated for 72 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator.
4. MTT solution is added to each well, and the plate is incubated for an additional 4 hours.
5. The solubilization solution is added to dissolve the formazan crystals.
6. The absorbance is measured at 570 nm using a plate reader.
7. The percentage of cell viability is calculated relative to the vehicle control, and the IC<sub>50</sub> value is determined by plotting viability against the logarithm of the inhibitor concentration.

## Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the EGFR signaling pathway and a typical experimental workflow for determining IC<sub>50</sub> values.

[Click to download full resolution via product page](#)

Caption: EGFR Signaling Pathway and TKI Inhibition.



[Click to download full resolution via product page](#)

Caption: Biochemical IC50 Determination Workflow.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Evaluating the efficacy and cardiotoxicity of EGFR-TKI AC0010 with a novel multifunctional biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. AC0010, an Irreversible EGFR Inhibitor Selectively Targeting Mutated EGFR and Overcoming T790M-Induced Resistance in Animal Models and Lung Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Independent Verification of Avitinib Maleate's IC50 Values: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b605098#independent-verification-of-avitinib-maleate-s-ic50-values>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)